molecular formula C9H7F2N3O B11727135 1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B11727135
M. Wt: 211.17 g/mol
InChI Key: HYDQLTPVCKGXGS-UHFFFAOYSA-N
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Description

1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the reaction of 2,4-difluorobenzylamine with appropriate reagents to form the oxadiazole ring. One common method involves the use of a cyclization reaction where the difluorobenzylamine is reacted with a nitrile oxide intermediate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The difluorophenyl group and oxadiazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to the presence of both the difluorophenyl group and the oxadiazole ring.

Properties

Molecular Formula

C9H7F2N3O

Molecular Weight

211.17 g/mol

IUPAC Name

[3-(2,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C9H7F2N3O/c10-5-1-2-6(7(11)3-5)9-13-8(4-12)15-14-9/h1-3H,4,12H2

InChI Key

HYDQLTPVCKGXGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NOC(=N2)CN

Origin of Product

United States

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